molecular formula C8H7BrO2 B3197745 6-Bromo-1,3-dihydroisobenzofuran-1-ol CAS No. 100655-92-3

6-Bromo-1,3-dihydroisobenzofuran-1-ol

Cat. No.: B3197745
CAS No.: 100655-92-3
M. Wt: 215.04 g/mol
InChI Key: XQCYHNPLZHWQKE-UHFFFAOYSA-N
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Description

6-Bromo-1,3-dihydroisobenzofuran-1-ol is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,3-dihydro-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,8,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCYHNPLZHWQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C(O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 6 Bromo 1,3 Dihydroisobenzofuran 1 Ol

Reactions at the Hydroxyl Functional Group

The hydroxyl group at the C-1 position is part of a cyclic hemiacetal moiety. This structure imparts reactivity similar to that of both an alcohol and a masked aldehyde, allowing for transformations such as oxidation, reduction, esterification, and nucleophilic substitution.

The C-1 hydroxyl group can undergo both oxidation and reduction, leading to different structural frameworks.

Oxidation: The oxidation of the hemiacetal in 6-Bromo-1,3-dihydroisobenzofuran-1-ol yields the corresponding lactone, 6-Bromophthalide (also known as 6-Bromo-1(3H)-isobenzofuranone). This transformation is a common and synthetically useful reaction for this class of compounds. Various oxidizing agents can be employed for this purpose, with typical conditions involving reagents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) in a suitable organic solvent.

Reduction: Reduction of the hemiacetal function converts it into a diol. Treatment of this compound with a reducing agent such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent would open the furan (B31954) ring to yield (4-Bromo-2-(hydroxymethyl)phenyl)methanol. This reaction pathway provides access to substituted benzene-1,2-dimethanol derivatives.

Table 1: Representative Oxidation and Reduction Reactions

Reaction TypeReagentProduct
OxidationPyridinium Chlorochromate (PCC)6-Bromophthalide
ReductionSodium Borohydride (NaBH4)(4-Bromo-2-(hydroxymethyl)phenyl)methanol

The secondary alcohol of the hemiacetal can participate in standard esterification and etherification reactions, though the equilibrium nature of the hemiacetal must be considered.

Esterification: Direct esterification with a carboxylic acid under acidic catalysis (e.g., Fischer esterification) can lead to the formation of the corresponding ester at the C-1 position. Alternatively, reaction with a more reactive acylating agent, such as an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, can produce the ester more efficiently.

Etherification: Ether formation can be achieved under various conditions. For instance, acid-catalyzed reaction with an alcohol can lead to the formation of a C-1 alkoxy derivative. The Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide, is another potential route, although side reactions may occur due to the compound's other functional groups.

The hydroxyl group at the C-1 position can be displaced by various nucleophiles, particularly after activation. In the presence of an acid, the hydroxyl group can be protonated, forming a good leaving group (water) and generating a stabilized oxonium ion intermediate. This intermediate is susceptible to attack by a wide range of nucleophiles. This reaction is fundamental to the use of phthalides in the synthesis of more complex structures, such as certain classes of alkaloids and other biologically active molecules. For example, reaction with a carbon nucleophile like a Grignard reagent or an organolithium species would result in the formation of a new carbon-carbon bond at the C-1 position, leading to a 1-substituted-1,3-dihydroisobenzofuran.

Reactivity of the Bromo-Substituent

The bromine atom attached to the benzene (B151609) ring is an aryl halide, which primarily undergoes reactions characteristic of this functional group, most notably transition metal-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.

The bromo-substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis. wikipedia.orgwikipedia.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically involves a palladium catalyst, such as palladium(II) acetate, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would yield the corresponding 6-alkenyl derivative. nih.gov The catalytic cycle involves the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond, followed by alkene insertion and beta-hydride elimination. wikipedia.org

Suzuki Reaction: The Suzuki reaction is a powerful method for forming biaryl structures or connecting aryl groups to vinyl or alkyl fragments. wikipedia.orgorganic-chemistry.org It involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov Coupling this compound with an arylboronic acid would produce a 6-aryl-1,3-dihydroisobenzofuran-1-ol derivative.

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base. wikipedia.orgnih.gov Reacting this compound with a terminal alkyne like phenylacetylene (B144264) would result in the formation of a 6-(alkynyl)-1,3-dihydroisobenzofuran-1-ol.

Table 2: Overview of Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst System (Typical)Product Type
HeckAlkenePd(OAc)2, PPh3, Base (e.g., Et3N)6-Alkenyl-1,3-dihydroisobenzofuran-1-ol
SuzukiBoronic Acid/EsterPd(PPh3)4, Base (e.g., Na2CO3)6-Aryl-1,3-dihydroisobenzofuran-1-ol
SonogashiraTerminal AlkynePdCl2(PPh3)2, CuI, Base (e.g., Et3N)6-Alkynyl-1,3-dihydroisobenzofuran-1-ol

While aryl halides are generally resistant to nucleophilic aromatic substitution (SNAr), the reaction can occur under specific conditions. These reactions typically require either harsh conditions (high temperature and pressure) or activation by strongly electron-withdrawing groups positioned ortho or para to the halogen. libretexts.orgmasterorganicchemistry.com In the case of this compound, the ether oxygen provides some electron-donating character to the ring, which would typically disfavor SNAr.

However, certain metal-mediated nucleophilic substitutions are well-documented. A notable example is the Rosenmund–von Braun reaction (cyanation), where an aryl bromide is displaced by a cyanide nucleophile, often using copper(I) cyanide (CuCN) at elevated temperatures. A patent for the synthesis of a related compound demonstrates the reaction of 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran with CuCN in DMF at 120-150°C to yield the corresponding nitrile. google.com This indicates that the bromo group on the dihydroisobenzofuran scaffold can be effectively displaced by strong nucleophiles under appropriate catalytic conditions.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable precursor for the synthesis of organometallic reagents. These reactions typically involve a halogen-metal exchange, converting the relatively unreactive aryl bromide into a potent carbon-based nucleophile.

Grignard Reagents: The formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgleah4sci.comlibretexts.org The magnesium inserts itself into the carbon-bromine bond, creating an organomagnesium bromide. masterorganicchemistry.com This process inverts the polarity of the carbon atom, transforming it from an electrophilic site to a strongly nucleophilic one. libretexts.orgtcu.edu While not specifically documented for this compound, this is a fundamental and widely used transformation for aryl bromides. The resulting Grignard reagent would be a powerful tool for forming new carbon-carbon bonds by reacting with various electrophiles. However, a significant challenge in this synthesis is the presence of the acidic hydroxyl group of the lactol, which would readily quench the Grignard reagent. libretexts.orgmasterorganicchemistry.com Therefore, protection of the hydroxyl group as an ether or silyl (B83357) ether would be a necessary prerequisite for the successful formation and subsequent reaction of the Grignard reagent.

Organolithium Reagents: Similarly, organolithium reagents can be prepared through the reaction of the bromo-compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, via a lithium-halogen exchange. libretexts.orgnih.gov This reaction is often faster and occurs at lower temperatures than Grignard formation. The resulting 6-lithio-1,3-dihydroisobenzofuran-1-ol would also be a highly reactive nucleophile. openstax.org As with Grignard reagents, the acidic proton of the lactol must be addressed, either by using two equivalents of the organolithium reagent (the first to deprotonate the alcohol, the second to perform the halogen exchange) or by prior protection of the hydroxyl group.

These organometallic derivatives are valuable intermediates in synthesis, enabling coupling reactions like Suzuki and Kumada couplings to introduce new aryl or alkyl groups at the 6-position of the dihydroisobenzofuran ring. wikipedia.orgopenstax.org

Transformations Involving the Dihydroisobenzofuran Ring System

Electrophilic Aromatic Substitution on the Benzene Moiety

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. acs.orgacs.org The substituents already present on the ring significantly influence the rate and regioselectivity (the ortho, meta, or para position) of the substitution. acs.org

In this compound, the benzene ring is substituted with two groups: the bromine atom and the fused lactol-containing ring.

Bromo Group: Halogens are deactivating yet ortho, para-directing. They withdraw electron density from the ring inductively, slowing the reaction rate, but can stabilize the cationic intermediate (the Wheland intermediate) through resonance at the ortho and para positions. wikipedia.org

Dihydroisobenzofuran Moiety: The ether oxygen and alkyl portion of the fused ring act as an electron-donating group, activating the ring towards electrophilic attack and also directing incoming electrophiles to the ortho and para positions.

Given the positions on the ring, the bromine is at C-6 and the ether-linked methylene (B1212753) is at C-1. The most likely positions for electrophilic attack would be C-4, C-5, and C-7. The directing effects of the existing substituents would need to be carefully considered for any specific EAS reaction, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. wikipedia.orgacs.org For instance, nitration using a mixture of nitric and sulfuric acid would introduce a nitro group onto the ring, likely at the position most activated by the combined electronic effects of the existing substituents. wikipedia.orgyoutube.com

Ring-Opening and Rearrangement Processes

The lactol functional group in this compound exists in equilibrium with its open-chain tautomer, an aldehyde-alcohol. This equilibrium is fundamental to its reactivity.

Under acidic conditions, the hydroxyl group can be protonated and eliminated as water, generating a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is susceptible to attack by nucleophiles. For example, in the presence of an electron-rich aromatic compound like resorcinol, a dehydrative coupling reaction can occur to form a C-C bond, leading to 3-arylphthalide derivatives. nih.gov

Under reductive conditions, the ring can be opened. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the lactol to the corresponding diol, 2-(hydroxymethyl)-5-bromobenzyl alcohol. acs.orgacs.org

Photochemical and Electrochemical Reactivity

The photochemical reactivity of aryl bromides often involves the homolytic cleavage of the carbon-bromine bond upon irradiation with UV light to generate an aryl radical. This radical can then participate in a variety of subsequent reactions. Photochemical reactions involving 5-bromo-1,3-dimethyluracil, a compound with a similar bromo-substituted heterocyclic structure, have been shown to lead to coupling with indoles upon irradiation. libretexts.org This suggests that this compound could potentially undergo similar radical-mediated coupling reactions under photochemical conditions.

The electrochemical reactivity would also be centered on the aryl bromide and the lactol. The bromo-substituent can be electrochemically reduced, leading to cleavage of the C-Br bond. The lactol moiety, in its equilibrium with the aldehyde form, could be susceptible to both oxidation and reduction at an electrode surface.

Stereochemical Aspects of this compound Reactions

Diastereoselective and Enantioselective Transformations

The carbon atom at the 1-position (C1) of this compound is a stereocenter. Therefore, the compound exists as a racemic mixture of two enantiomers. Reactions involving this center can be designed to favor the formation of one stereoisomer over another.

Numerous strategies have been developed for the asymmetric synthesis of chiral 3-substituted phthalides, which are structurally analogous to derivatives of the target molecule. acs.orgacs.org These methods highlight the potential for stereocontrol in reactions involving the dihydroisobenzofuran core.

Key approaches that could be applied or adapted include:

Dynamic Kinetic Resolution: In this process, the racemic starting material is equilibrated between its two enantiomers while one is selectively reacted. For example, chiral catalysts have been used for the acylative dynamic kinetic resolution of 3-hydroxyphthalides to produce chiral phthalidyl esters with high enantioselectivity. acs.org

Asymmetric Catalysis: The use of chiral metal catalysts can influence the stereochemical outcome of a reaction. For instance, a nickel-catalyzed stereoconvergent cross-coupling reaction has been used for the enantioselective synthesis of 3-aryl-phthalides from racemic 3-bromophthalides. acs.org Similarly, rhodium-catalyzed asymmetric hydrogenation of related 3-ylidenephthalides can produce chiral 3-substituted phthalides with high enantiomeric excess, although it was noted that a brominated substrate led to reduced yield and enantioselectivity. acs.orgacs.org

Enantioselective Allylation: The oxocarbenium ion formed under acidic conditions can be trapped by an allyl nucleophile in the presence of a chiral catalyst to afford C3-allylated phthalides with high stereoselectivity. acs.org

These examples from the literature on related phthalide (B148349) systems demonstrate that the stereocenter in this compound is a handle for diastereoselective and enantioselective transformations, enabling the synthesis of optically pure, complex molecules. elsevierpure.comrsc.orgnih.govrsc.org

Exploration of Chiral Auxiliaries and Catalysts

The generation of enantiomerically enriched this compound and its derivatives is a critical endeavor, driven by the importance of chiral molecules in pharmaceuticals and materials science. Research in this area has primarily focused on the asymmetric reduction of prochiral precursors, such as 6-bromo-3-ylidenephthalides or 6-bromophthalide itself, utilizing sophisticated chiral catalysts. These approaches aim to establish the stereocenter at the C1 position with high fidelity.

Detailed investigations have revealed the efficacy of transition metal-based catalytic systems, particularly those involving iridium and rhodium, in achieving high levels of enantioselectivity. These methods provide a direct and efficient route to chiral phthalides, which are immediate precursors to the target this compound.

Iridium-Based Catalysis for Asymmetric Hydrogenation

A significant advancement in the synthesis of chiral phthalides is the use of Iridium(I) catalysts bearing chiral ligands. The complex formed with a spiro acs.orgacs.org-1,6-nonadiene-based phosphine-oxazoline ligand, commonly known as SpinPHOX, has demonstrated exceptional performance in the asymmetric hydrogenation of 3-ylidenephthalides. nih.govresearchgate.net This catalytic system is highly effective for a broad range of substrates, consistently affording the corresponding chiral 3-substituted phthalides with excellent enantiomeric excesses, often up to 98% ee. nih.gov The versatility of this method has been showcased in the asymmetric synthesis of several chiral drugs and natural products. nih.gov

The general transformation involves the hydrogenation of the exocyclic double bond of a 3-ylidenephthalide in the presence of the Ir-SpinPHOX catalyst. While specific data for a 6-bromo-substituted substrate is not extensively detailed in the cited literature, the robustness of the catalyst with various other substituents suggests a high potential for its successful application to 6-bromo-3-ylidenephthalides. The expected reaction would proceed as follows:

Reaction Scheme: Asymmetric Hydrogenation of a generic 3-ylidenephthalide catalyzed by Ir-SpinPHOX.

(A generic 3-ylidenephthalide) + H₂ --(Ir-SpinPHOX catalyst)--> (A chiral 3-substituted phthalide)

The subsequent reduction of the resulting chiral 6-bromo-3-substituted phthalide, a lactone, would yield the desired chiral this compound derivative.

Rhodium/Hafnium Cocatalyzed Asymmetric Hydrogenation

Another powerful strategy employs a dual catalytic system of rhodium and a Lewis acid, such as hafnium tetrachloride (HfCl₄), for the asymmetric hydrogenation of 3-ylidenephthalides. acs.orgacs.org A notable feature of this system is its use of water as the hydrogen source. acs.orgacs.org This method has been successfully applied to a variety of 3-ylidenephthalides, including those with halogen substituents, to produce chiral 3-substituted phthalides in good yields and with high enantioselectivities. acs.orgacs.org

The choice of the chiral ligand is crucial for the success of this transformation. A range of chiral phosphine ligands has been screened, with the steric properties of the ligand significantly influencing the stereoselectivity of the reaction. acs.org

Interactive Data Table: Ligand Effect on Rh/Hf Cocatalyzed Asymmetric Hydrogenation

LigandYield (%)Enantiomeric Excess (ee, %)
(R)-BINAP4058
(R)-xyl-BINAP~45~65
(R)-P-Phos~50~75
(R)-xyl-P-Phos~55~85
(S)-DTBM-SEGPHOS8498
Data is based on a model reaction and illustrates the trend of increasing enantioselectivity with more sterically hindered ligands. acs.org

The proposed mechanism for this reaction involves the formation of a chiral rhodium hydride species, which then coordinates to the 3-ylidenephthalide. The subsequent insertion of the alkene into the Rh-H bond, followed by hydrolysis, yields the chiral phthalide product. acs.orgacs.org The reduction of the chiral phthalide product to the corresponding 1,3-dihydroisobenzofuran-1-ol (B3054362) can be achieved using standard reducing agents like lithium aluminum hydride, often with no loss of enantiomeric purity. acs.orgacs.org

While direct diastereoselective approaches using chiral auxiliaries covalently attached to the 6-bromoisobenzofuran scaffold are less commonly reported in contemporary literature, the catalytic enantioselective methods described above represent the state-of-the-art for accessing chiral derivatives of 1,3-dihydroisobenzofuran-1-ol. The high efficiency and selectivity of these catalytic systems make them highly attractive for the synthesis of optically pure this compound.

Derivatization Strategies and Analogue Synthesis Based on 6 Bromo 1,3 Dihydroisobenzofuran 1 Ol

Synthesis of Novel Halogenated Isobenzofuran-1-ol Derivatives

The introduction of additional halogen atoms onto the 6-bromo-1,3-dihydroisobenzofuran-1-ol framework or related benzofuran (B130515) structures is a key strategy for modulating the electronic and steric properties of the molecule. The synthesis of regioselectively substituted benzofuran halides is considered a critical route for preparing intermediates for transition-metal-catalyzed coupling reactions. researchgate.net

Research into the halogenation of similar aromatic and heterocyclic systems has demonstrated that various reagents can be employed to achieve desired substitutions. For instance, the bromination of complex hydrazyl free radicals with agents like bromine or N-bromosuccinimide (NBS) often results in a mixture of bromo-derivatives, which can be separated chromatographically. mdpi.com In other cases, sequential treatment of benzofuran precursors with bromine can lead to the formation of poly-halogenated products. researchgate.net For example, the reaction of specific benzofuran derivatives with bromine has been shown to yield dibromo or tribromo products, highlighting the reactivity of the aromatic core towards further electrophilic substitution. researchgate.net

These methods underscore the potential for creating a library of polyhalogenated isobenzofuran-1-ol derivatives starting from the 6-bromo precursor.

Table 1: Halogenation Strategies for Aromatic Furan-Containing Scaffolds
ReagentSubstrate TypePotential Product TypeReference
Bromine (Br₂)Benzofuran derivativesPoly-brominated benzofuran systems researchgate.net
N-Bromosuccinimide (NBS)Aromatic hydrazines, 2-methylbenzo[b]furanMono- or di-brominated derivatives researchgate.netmdpi.com

Preparation of Isobenzofuran-1-one Derivatives

A significant derivatization pathway for 1,3-dihydroisobenzofuran-1-ol (B3054362) is its oxidation to the corresponding isobenzofuran-1-one, also known as a phthalide (B148349). This transformation converts the cyclic hemiacetal functionality into a lactone. A one-step synthesis method has been developed for converting substituted indane derivatives, which are structurally related to dihydroisobenzofurans, into isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones. researchgate.net

This innovative approach utilizes subcritical water as a reaction medium under oxygen pressure, avoiding the need for a catalyst. researchgate.net The process, carried out at elevated temperatures (e.g., 120 °C), has been shown to be effective for precursors containing halogen substituents, yielding the desired isobenzofuran-1-one in high yields. researchgate.net For example, a bromo-substituted indane was successfully converted to the corresponding bromo-isobenzofuran-1(3H)-one in 85% yield. researchgate.net This methodology presents a direct and efficient route for the preparation of 6-bromo-isobenzofuran-1-one from a suitable precursor derived from this compound.

Table 2: Synthesis of Isobenzofuran-1(3H)-ones
Precursor TypeReaction ConditionsProductYieldReference
Bromo-substituted indaneSubcritical H₂O, O₂ pressure, 120 °C, 2 hoursBromo-isobenzofuran-1(3H)-one85% researchgate.net

Generation of Fused Heterocyclic Systems Employing this compound as a Synthon

The this compound scaffold is a valuable synthon for constructing more complex, fused polyheterocyclic systems. Benzo-fused heteroaromatic structures are prevalent motifs in many biologically significant compounds, making their synthesis a key focus of organic chemistry. nih.govcore.ac.uk Various synthetic strategies can be envisioned that leverage the reactivity of the isobenzofuran (B1246724) core.

One advanced method involves the tandem use of ruthenium-mediated isomerization followed by ring-closing metathesis (RCM) on allylated precursors to create a variety of five-, six-, seven-, and eight-membered rings fused to a benzene (B151609) core. core.ac.uk Another powerful technique is photochemical oxidative cyclization, which has been used to convert stilbene (B7821643) derivatives into thieno-annelated polycyclic aromatic compounds. rsc.org

More conventional cyclization strategies often involve the reaction of a precursor with bifunctional reagents. For example, condensation reactions with hydrazine (B178648) hydrate, thiosemicarbazide, or formamide (B127407) can be used to build new heterocyclic rings fused to the parent structure. researchgate.netlongdom.org The bromo-substituted benzofuran moiety itself can be a key component in forming larger systems. For instance, a complex naphthofuran derivative, 2,6-dibromo-4-(6-bromo-1,4-dihydro-benzo[b]naphtha[2,3-d]furan-11-yl)-phenol, was synthesized from a brominated benzofuran precursor, demonstrating the utility of these halogenated intermediates in building elaborate fused structures. researchgate.net

Table 3: Methodologies for Synthesizing Fused Heterocyclic Systems
Synthetic StrategyKey Reagents/ConditionsResulting System TypeReference
Thrope-Ziegler CyclizationSodium methoxideFuro[2,3-b]pyridine derivatives researchgate.net
Condensation/CyclizationHydrazine hydrate, Guanidine, MalononitrilePyrazoles, Pyrimidines, Pyrans longdom.org
Photochemical CyclizationUV light, OxidantThieno-annelated polycyclic aromatics rsc.org
Isomerization/RCMRuthenium catalystsBenzo-fused 6-, 7-, and 8-membered rings core.ac.uk

Structure-Reactivity Relationship Studies in Derived Compounds

Understanding the relationship between molecular structure and chemical reactivity is fundamental to designing new synthetic routes and novel molecules. For derivatives of this compound, structural modifications profoundly impact their properties. The introduction of further substituents or the formation of fused rings alters the electronic distribution, steric profile, and conformational flexibility of the molecule.

X-ray crystallography is a powerful tool for elucidating the precise three-dimensional structure of these complex derivatives. Such studies provide detailed information on bond lengths, bond angles, and torsional angles. For example, in a complex bromo-substituted spiro-benzothiadiazine derivative, analysis revealed that the 1,2,4-thiadiazinane ring adopts an envelope conformation, while the adjacent cyclohexane (B81311) ring is in a chair conformation. researchgate.net The study also quantified the dihedral angle between the benzene ring and the heterocyclic ring as 4.91°. researchgate.net

These structural parameters are not merely geometric descriptors; they govern the molecule's reactivity. The conformation of rings can influence the accessibility of reactive sites. Furthermore, non-covalent interactions, such as intramolecular C—H···O hydrogen bonds and intermolecular N—H···O hydrogen bonds or C—H···π interactions, play a crucial role in stabilizing specific conformations and organizing molecules in the solid state. researchgate.net In halogenated compounds, short-range interactions involving bromine atoms and nitro groups (e.g., Br···O contacts) can generate supramolecular arrangements, influencing the material's bulk properties. mdpi.com Understanding these subtle structural features is essential for predicting how a derived compound will behave in subsequent chemical transformations.

Table 4: Key Structural Parameters and Their Implications for Reactivity
Structural FeatureMethod of AnalysisImplication for Reactivity/PropertiesReference
Ring Conformation (e.g., envelope, chair)X-ray CrystallographyAffects steric accessibility of reactive sites and overall molecular shape. researchgate.net
Dihedral AnglesX-ray CrystallographyDefines the relative orientation of planar groups, influencing electronic conjugation and steric hindrance. researchgate.net
Intermolecular Interactions (H-bonds, C-H···π)X-ray CrystallographyGovern crystal packing, solubility, and can influence reaction pathways in the solid state. researchgate.net
Halogen-Nitro Short ContactsX-ray CrystallographyLead to the formation of supramolecular assemblies, impacting bulk material properties. mdpi.com

Spectroscopic and Computational Approaches for Mechanistic Insights into 6 Bromo 1,3 Dihydroisobenzofuran 1 Ol Transformations

Application of Advanced NMR Techniques for Reaction Monitoring and Stereochemical Assignment

NMR spectroscopy is an unparalleled tool for the in-situ analysis of chemical reactions, offering detailed structural information on reactants, intermediates, and products in solution.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural assignment of complex molecules, including transient intermediates in the transformations of 6-Bromo-1,3-dihydroisobenzofuran-1-ol.

COSY (Correlation Spectroscopy): This homonuclear correlation technique is used to identify proton-proton (¹H-¹H) coupling networks within a molecule. nih.gov For an intermediate in a reaction of this compound, COSY would be crucial for establishing the connectivity of protons, particularly in the aliphatic portion of the molecule and on the aromatic ring. For instance, it would help to confirm the relative positions of substituents introduced during a reaction by showing correlations between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides correlations between protons and their directly attached carbons (¹³C). nih.gov This is a highly sensitive technique that allows for the direct assignment of protonated carbons. nih.gov In the context of this compound transformations, HSQC would be used to assign the ¹³C signals for the CH and CH₂ groups, which is fundamental for tracking changes at these positions. nih.gov

A hypothetical reaction of this compound with a nucleophile (Nu⁻) could lead to the formation of a substituted intermediate. The expected 2D NMR correlations for such an intermediate are summarized in the table below.

Technique Observed Correlation Structural Information Gained
COSY Correlation between aromatic protons H-4, H-5, and H-7.Confirms the substitution pattern on the aromatic ring.
HSQC Correlation of H-1 with C-1; H-3 with C-3.Assigns the chemical shifts of the carbon atoms in the heterocyclic ring.
HMBC Correlation from H-1 to C-7a and C-3; H-3 to C-1 and C-3a.Establishes the connectivity between the heterocyclic and aromatic rings.

The five-membered ring of 1,3-dihydroisobenzofuran-1-ol (B3054362) is not planar and can exist in different conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes. By analyzing the temperature-dependent changes in the NMR spectrum, it is possible to determine the energy barriers for processes like ring-flipping or rotation around single bonds. This information is crucial for understanding how the conformation of the molecule might influence its reactivity or the stereochemical outcome of a reaction. For instance, the preference for a particular conformer at the transition state of a reaction can dictate the stereochemistry of the product.

Mass Spectrometry for Intermediates and Reaction Pathway Mapping

Mass spectrometry is a highly sensitive technique used for the detection and identification of reaction intermediates and for mapping out entire reaction pathways. purdue.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of reaction products and for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions). For transformations involving this compound, HRMS would be used to confirm the elemental formula of the final products, ensuring that the expected transformation has occurred.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion) and its subsequent fragmentation to produce a spectrum of fragment ions. The fragmentation pattern is characteristic of the precursor ion's structure. nih.govchemrxiv.org For complex transformations of this compound, MS/MS can be used to:

Identify unknown intermediates: By analyzing the fragmentation pattern of a transiently observed mass signal, a plausible structure for the intermediate can be proposed.

Distinguish between isomers: Different isomers often exhibit distinct fragmentation patterns, allowing for their differentiation.

Elucidate reaction mechanisms: The fragmentation of a product molecule can sometimes mimic the reverse of the chemical reaction, providing clues about the bond-forming and bond-breaking steps in the mechanism.

For instance, in the analysis of a derivative of this compound, the loss of characteristic neutral fragments can be indicative of specific structural motifs.

Precursor Ion (M+H)⁺ Observed Fragment Ion Neutral Loss Inferred Structural Feature
Substituted this compound[M+H - H₂O]⁺H₂OPresence of a hydroxyl group.
[M+H - Br]⁺BrPresence of a bromine atom.
[M+H - C₇H₄BrO]⁺C₇H₄BrOLoss of the brominated phthalaldehyde core.

Infrared and Raman Spectroscopy for Functional Group Transformation Tracking

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for monitoring the progress of a chemical reaction by tracking changes in functional groups. clairet.co.ukresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. In a reaction of this compound, the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) and the appearance of a new carbonyl (C=O) stretching band (around 1700-1760 cm⁻¹) would indicate the oxidation of the alcohol to a lactone. The strong C-Br stretching vibration would also be observable in the lower frequency region.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar and symmetric vibrations. horiba.com It would be particularly useful for monitoring changes in the aromatic ring and the C-C backbone of the molecule. For heterogeneous reactions, Raman spectroscopy can be advantageous as it can often probe solid suspensions directly. clairet.co.uk

The following table summarizes the expected key vibrational frequencies for this compound and a potential oxidation product.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H (Alcohol)Stretching3400-3200 (broad)Weak
C-H (Aromatic)Stretching3100-3000Strong
C-H (Aliphatic)Stretching2960-2850Strong
C=O (Lactone)Stretching1760 (in product)Moderate
C=C (Aromatic)Stretching1600, 1475Strong
C-O (Alcohol/Ether)Stretching1250-1050Moderate
C-BrStretching680-515Strong

By utilizing this array of spectroscopic techniques, a comprehensive picture of the transformations of this compound can be developed, from the initial conformational preferences to the detailed mapping of reaction pathways and the unambiguous identification of all species involved.

UV-Vis Spectroscopy for Electronic Transitions and Reaction Progress Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule and to monitor the progress of chemical reactions. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure. For this compound, the key chromophore is the brominated benzene (B151609) ring fused to the dihydrofuranol moiety.

The UV-Vis spectrum of this compound is expected to exhibit absorptions characteristic of a substituted benzene ring. Typically, benzene derivatives show two primary absorption bands: the E-band (ethylenic) and the B-band (benzenoid). The E-band, appearing at shorter wavelengths (around 200-230 nm), arises from π → π* transitions of the conjugated system. The B-band, found at longer wavelengths (around 250-280 nm), is a result of symmetry-forbidden π → π* transitions in the benzene ring, which become allowed due to substitution. The presence of the bromine atom and the dihydrofuranol ring will influence the precise λmax and ε values of these bands through electronic effects. The bromine atom, with its lone pairs of electrons, can participate in resonance with the benzene ring, potentially causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

UV-Vis spectroscopy is also an invaluable tool for real-time monitoring of chemical reactions involving this compound. arabjchem.orgnih.govnih.govresearchgate.net As the reaction proceeds, the concentration of the reactant will decrease, while the concentration of the product will increase. If the reactant and product have distinct UV-Vis spectra, the reaction can be followed by measuring the change in absorbance at a specific wavelength over time. For instance, if a transformation of this compound leads to a product with a more extended conjugated system, a significant bathochromic shift in the λmax would be anticipated. This change allows for the determination of reaction kinetics, including the rate constant and reaction order.

To illustrate this, consider a hypothetical oxidation reaction of this compound to the corresponding isobenzofuranone. The formation of the carbonyl group in conjugation with the benzene ring would likely result in a new absorption band at a longer wavelength. By monitoring the increase in absorbance at this new λmax, the progress of the reaction can be quantified.

Table 1: Hypothetical UV-Vis Data for Monitoring the Oxidation of this compound

Time (minutes)Absorbance at λmax of Reactant (e.g., 275 nm)Absorbance at λmax of Product (e.g., 310 nm)
01.0000.000
100.8500.150
200.7230.277
300.6140.386
600.3770.623
1200.1420.858
1800.0530.947
2400.0200.980

This table presents hypothetical data for illustrative purposes.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure-Reactivity Correlations

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for establishing the absolute configuration of chiral molecules and understanding structure-reactivity relationships in the solid state. For this compound, which contains a stereocenter at the C1 position, X-ray crystallography can unambiguously determine its R/S configuration.

The crystal structure of a related compound, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, reveals key structural features of the isobenzofuranone core. arabjchem.org While this compound is not a direct analogue, it provides insight into the planarity of the fused ring system and the potential for intermolecular interactions. In the case of this compound, the crystal packing is expected to be influenced by a variety of intermolecular forces, including hydrogen bonding from the hydroxyl group and halogen bonding involving the bromine atom.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The bromine atom in this compound can participate in such interactions, influencing the crystal packing and potentially the reactivity of the molecule in the solid state. The solid-state arrangement of molecules can pre-organize them for specific reactions, leading to different outcomes compared to reactions in solution.

The detailed structural information from X-ray crystallography can also be correlated with computational studies to provide deeper mechanistic insights. For instance, the experimentally determined bond lengths and angles can be used to benchmark and validate computational models. These models can then be used to explore reaction pathways and transition states that may be difficult to study experimentally.

Table 2: Representative Crystallographic Parameters for a Substituted Isobenzofuran (B1246724) Derivative

ParameterValue
Crystal systemTriclinic
Space groupP-1
a (Å)7.9351(4)
b (Å)11.1687(6)
c (Å)16.1281(9)
α (°)73.713(5)
β (°)80.362(5)
γ (°)72.882(4)
Volume (ų)1318.5(1)
Z4

Data from a related isobenzofuranone derivative for illustrative purposes. arabjchem.org

Computational and Theoretical Studies on 6 Bromo 1,3 Dihydroisobenzofuran 1 Ol

Electronic Structure Analysis and Molecular Orbital Theory

A comprehensive analysis of the electronic structure of 6-Bromo-1,3-dihydroisobenzofuran-1-ol would involve the use of quantum mechanical calculations to understand the arrangement and energies of its electrons. Molecular Orbital (MO) theory provides a framework for this, describing how atomic orbitals combine to form molecular orbitals that span the entire molecule. These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a key indicator of the molecule's reactivity and electronic properties. While general principles of MO theory are well-established, specific data for this compound is not available.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the dihydroisobenzofuran ring system and the rotational freedom of the hydroxyl group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable of these conformers by calculating their relative energies. This is achieved by mapping the potential energy surface of the molecule as a function of its dihedral angles. Such studies are vital for understanding how the molecule's shape influences its physical and biological properties. Although studies on the conformational analysis of various organic molecules, including those with halogen substituents, have been published, specific potential energy surface maps for this compound are not documented in the available literature.

Reaction Pathway Modeling and Transition State Calculations

Understanding the chemical reactivity of this compound would be greatly enhanced by modeling its potential reaction pathways. This involves calculating the energy changes that occur as the molecule transforms from reactants to products, including the identification of high-energy transition states.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules and is particularly effective for determining the energetics of chemical reactions. For this compound, DFT could be used to calculate the activation energies and reaction enthalpies for various transformations, providing insight into which reactions are kinetically and thermodynamically favorable. While DFT is a standard tool in computational chemistry, specific energetic data for reactions involving this compound are not available.

Molecular Dynamics Simulations for Solvation Effects and Kinetic Studies

Molecular dynamics (MD) simulations can model the movement of atoms in a molecule over time, providing a dynamic picture of its behavior. This is particularly useful for studying the influence of solvent molecules on the conformation and reactivity of the solute. MD simulations could also be employed to study the kinetics of reactions involving this compound. No specific MD simulation studies for this compound have been found in the surveyed literature.

Prediction of Spectroscopic Parameters to Corroborate Experimental Mechanistic Data

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption wavelengths. These predicted spectra can be compared with experimental data to confirm the structure of a molecule and to support proposed reaction mechanisms. While this is a common practice in chemical research, computationally predicted spectroscopic data for this compound are not available.

Computational Design of Novel Analogues and Reaction Strategies

By understanding the structure-property relationships of this compound through computational studies, it would be possible to design novel analogues with desired properties. For example, modifications to the chemical structure could be explored in silico to enhance its reactivity or to introduce new functionalities. Computational modeling can also aid in the development of new synthetic strategies. This area of research remains unexplored for this specific compound.

Synthetic Utility and Applications of 6 Bromo 1,3 Dihydroisobenzofuran 1 Ol As a Chemical Synthon

Role as a Versatile Building Block in Complex Organic Synthesis

In the field of organic synthesis, a "building block" refers to a molecule with functional groups that can be readily used for the modular construction of larger, more complex compounds. rsc.org 6-Bromo-1,3-dihydroisobenzofuran-1-ol exemplifies this concept through its dual reactivity. The lactol moiety (a cyclic hemiacetal) exists in equilibrium with its open-chain aldehyde form, providing access to both hydroxyl and aldehyde chemistry. Simultaneously, the bromo-substituent on the benzene (B151609) ring serves as a crucial handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions.

The versatility of this synthon is demonstrated by the diverse transformations it can undergo:

Reactions at the Lactol Group: The hydroxyl group can be alkylated, acylated, or used as a directing group in various reactions. The masked aldehyde can react with nucleophiles, such as Grignard reagents or organolithium compounds, to extend the carbon chain at the C1 position.

Reactions at the Bromo-Substituent: The bromine atom is ideally suited for palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, alkyl, alkynyl, and amino groups at the C6 position.

Oxidation: The lactol can be easily oxidized to the corresponding lactone, 6-bromoisobenzofuran-1(3H)-one (6-bromophthalide), a stable derivative that is itself a valuable intermediate.

This combination of reactive sites allows chemists to employ a variety of synthetic strategies to elaborate the molecule in multiple directions, cementing its role as a flexible and valuable component in the synthesis of complex organic structures.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Reagents/Catalysts Resulting Functionality
Bromo Group (C6) Suzuki Coupling Arylboronic acid, Pd catalyst, Base Aryl substitution
Bromo Group (C6) Sonogashira Coupling Terminal alkyne, Pd/Cu catalysts Alkynyl substitution
Bromo Group (C6) Buchwald-Hartwig Amination Amine, Pd catalyst, Ligand Amino substitution
Bromo Group (C6) Heck Coupling Alkene, Pd catalyst, Base Alkenyl substitution
Lactol Group (C1) Oxidation PCC, DMP, etc. Lactone (Phthalide)
Lactol Group (C1) Reductive Amination Amine, Reducing agent 1-Amino-6-bromo-1,3-dihydroisobenzofuran
Lactol Group (C1) Wittig Reaction Phosphonium ylide Exocyclic alkene at C1

Precursor to Advanced Heterocyclic Scaffolds and Fused Ring Systems

The inherent structure of this compound makes it an excellent starting point for the synthesis of advanced heterocyclic scaffolds and fused ring systems. Benzo-fused heterocycles are core motifs in many pharmaceuticals and biologically active compounds. core.ac.uk Synthetic methodologies that build upon the isobenzofuran (B1246724) framework are therefore of significant interest.

Recent advances in catalysis have enabled the construction of polycyclic dihydrobenzofurans from simpler precursors. rsc.org For instance, palladium-catalyzed intramolecular coupling reactions can be envisioned to fuse additional rings onto the this compound scaffold. rsc.org By first using the bromine as a handle to introduce a suitably functionalized side chain, subsequent intramolecular reactions can lead to the formation of new five-, six-, or seven-membered rings fused to the original benzene ring. core.ac.uk

Furthermore, the isobenzofuran core can be modified to incorporate other heteroatoms. Research into heteroelement analogues of related structures like benzoxaboroles has shown that carbon atoms within the aromatic or heterocyclic ring can be replaced with elements such as nitrogen, silicon, or even boron, leading to novel scaffolds with unique electronic and structural properties. mdpi.com This suggests the potential for this compound to serve as a precursor not just to complex carbon-based skeletons, but also to novel heterocycles containing a B-O-Si linkage or pyridyl-fused analogues. mdpi.com

Table 2: Examples of Heterocyclic Systems Derivable from the Isobenzofuran Scaffold

Precursor Scaffold Reaction Type Resulting System Potential Application
Isobenzofuran Intramolecular Heck/Cacchi Reaction Polycyclic Dihydrobenzofurans rsc.org Complex natural product cores
Aminophenol Tandem Isomerization/Metathesis Benzoxazepines, Benzoxazocines core.ac.uk Pharmaceutical scaffolds
Phenyl Boronic Acid Intramolecular Cyclization Benzoxaboroles mdpi.com Medicinal chemistry, sensors

Integration into Natural Product Synthesis as a Key Fragment

The phthalide (B148349) (isobenzofuran-1(3H)-one) skeleton is a privileged motif found in a multitude of natural products exhibiting a wide range of biological activities. acs.orgacs.org Consequently, the synthesis of chiral 3-substituted phthalides is a major focus in organic chemistry. acs.orgacs.org this compound, as a direct precursor to 6-bromophthalide, serves as a key fragment for introducing this brominated core into the total synthesis of such natural products.

The bromine atom can be retained in the final product or used as a synthetic handle for further elaboration before or after the formation of the phthalide core. The development of catalytic asymmetric methods to reduce substituted 3-ylidenephthalides allows for the stereocontrolled synthesis of these important compounds. acs.org

The significance of the phthalide framework is highlighted by its presence in numerous bioactive molecules. The ability to construct this core efficiently using synthons like this compound is crucial for accessing these compounds and their analogues for biological evaluation.

Table 3: Natural Products and Bioactive Compounds Containing the Phthalide Moiety

Compound Name Source/Origin Noted Biological Activity
3-Butylphthalide (NBP) Synthetic/Natural Product Analogue Approved for treatment of acute ischemic stroke. acs.org
Fuscinarin & Concentricolide Fungus (Oidiodendron griseum) Antagonists of the human CCR5 receptor (anti-HIV-1 potential). acs.orgacs.org
Cytosporone E Endophytic Fungus Potent antimicrobial activity. acs.org
Typhaphthalide Fungus (Typhula sp.) Significant anti-inflammatory effects. acs.org
Paecilocins Fungal Culture Antibacterial properties. acs.org

Development of Novel Reagents or Ligands Derived from its Structure

The development of new reagents and ligands is fundamental to advancing the capabilities of organic synthesis, particularly in the realm of asymmetric catalysis. The rigid, planar structure of the isobenzofuran core, combined with the specific functional handles of this compound, makes it an attractive scaffold for designing novel molecules with specialized functions.

While the primary use of the title compound is as a building block, its structure is well-suited for transformation into chiral ligands. For example:

Phosphine (B1218219) Ligands: The bromine atom at C6 could be readily converted to a diphenylphosphine (B32561) group via lithium-halogen exchange followed by quenching with chlorodiphenylphosphine, or through palladium-catalyzed P-C coupling. This would create a phosphine-functionalized isobenzofuran.

Chiral Diols and Amino Alcohols: The lactol at C1 can be reacted with organometallic reagents to generate 1,2-diols (after deprotection of the C3-O bond) or amino alcohols, which are common structural motifs in chiral ligands and catalysts.

Coordination Complexes: The oxygen atoms of the lactol and the ether linkage, along with a functional group introduced at the C6 position, could act as a multidentate ligand for coordinating with metal centers. The formation of coordination polymers from related heterocyclic scaffolds has been reported. mdpi.com

The synthesis of chiral 3-substituted phthalides often relies on sophisticated catalytic systems, such as Rh/Hf co-catalysis using chiral phosphine ligands like (S)-DTBM-SEGPHOS. acs.org This highlights the synergy between complex scaffolds and the ligands designed to synthesize them. By modifying the this compound scaffold itself, new ligands could be developed that are specifically tailored for reactions involving this and related structures, potentially leading to improved efficiency and stereoselectivity.

Future Directions and Emerging Research Avenues for 6 Bromo 1,3 Dihydroisobenzofuran 1 Ol

Exploration of Novel Sustainable Synthetic Routes and Biocatalytic Approaches

The imperative for green chemistry is steering synthetic research towards routes that minimize waste, reduce energy consumption, and utilize renewable resources. For 6-bromo-1,3-dihydroisobenzofuran-1-ol, this translates into exploring biocatalytic and other sustainable catalytic methods for its synthesis, primarily through the reduction of its precursor, 5-bromophthalide (B15269).

Biocatalytic Reductions: Enzymes, as catalysts, offer exceptional selectivity under mild conditions, making them ideal for green synthesis. nih.gov The reduction of ketones and related carbonyl compounds is a well-established area for biocatalysis, employing enzymes such as reductases and dehydrogenases. nih.gov These enzymatic reactions can achieve high stereo-, regio-, and chemoselectivity, which is often difficult to accomplish with traditional chemical methods. nih.gov The application of biocatalysis to the synthesis of chiral alcohols from prochiral ketones is a particularly active area of research. google.com Future research could focus on identifying or engineering specific ketoreductases that can efficiently and stereoselectively reduce 5-bromophthalide to the desired enantiomer of this compound. This approach would operate in aqueous media under ambient temperature and pressure, significantly reducing the environmental footprint of the synthesis.

Sustainable Catalytic Hydrogenation: Recent advances in catalysis offer sustainable alternatives to traditional metal hydride reagents. A notable example is the development of a Rhodium/Hafnium cocatalytic system for the asymmetric hydrogenation of 3-ylidenephthalides using water as the hydrogen source. acs.orgacs.org This method avoids the use of high-pressure hydrogen gas and flammable solvents, representing a significant step towards a more sustainable process. acs.orgchemrxiv.org The extension of this, or similar catalytic systems that utilize water as a proton source, to the direct, enantioselective reduction of 5-bromophthalide would be a major breakthrough.

Sustainable ApproachCatalyst/SystemPotential Advantages
Biocatalysis KetoreductasesHigh enantioselectivity, mild reaction conditions (aqueous, ambient temp/pressure), reduced waste.
Catalytic Hydrogenation Rh/Hf cocatalystUse of water as a hydrogen source, avoidance of high-pressure H2, high optical purities. acs.orgacs.org

Advanced Stereoselective Methodologies for Enantiomerically Pure Derivatives

The biological activity of citalopram (B1669093) is known to reside primarily in its (S)-enantiomer, escitalopram. nih.gov This places a high demand on the development of synthetic routes that can deliver enantiomerically pure intermediates like (S)-6-bromo-1,3-dihydroisobenzofuran-1-ol.

Organocatalytic Asymmetric Reduction: Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For the reduction of prochiral ketones, chiral oxazaborolidine catalysts, as pioneered by Corey, Itsuno, and Bakshi (CBS reduction), are highly effective. sigmaaldrich.com These catalysts, used in conjunction with a stoichiometric borane (B79455) source, can achieve high levels of enantioselectivity. sigmaaldrich.com The application of CBS reduction or other advanced organocatalytic systems to 5-bromophthalide could provide a reliable and scalable method for producing either enantiomer of the target alcohol, depending on the chirality of the catalyst used.

Asymmetric Transfer Hydrogenation (ATH): ATH is another attractive method for the enantioselective reduction of ketones, offering operational simplicity by avoiding the direct use of hydrogen gas. chemrxiv.org This technique typically employs a chiral transition metal catalyst (e.g., Ruthenium or Rhodium complexes) and a hydrogen donor such as isopropanol (B130326) or formic acid. The development of a highly efficient ATH protocol for 5-bromophthalide would be a significant advancement, potentially offering a more cost-effective and easily implemented industrial process.

Stereoselective MethodCatalyst TypeKey Features
Organocatalytic Reduction Chiral Oxazaborolidines (CBS)Catalytic use of a chiral molecule, high enantioselectivity, well-established methodology. sigmaaldrich.com
Asymmetric Transfer Hydrogenation Chiral Ru or Rh complexesAvoids H2 gas, uses common hydrogen donors, operational simplicity. chemrxiv.org

Discovery of Unprecedented Reactivity Patterns and Transformation Pathways

Beyond its role as a precursor to citalopram, the reactivity of this compound itself is an area ripe for exploration. The unique combination of a bromo-aromatic ring, a furan (B31954) ether, and a hemiacetal (or lactol) functional group suggests a rich and varied chemical reactivity that is yet to be fully tapped.

Transformations of the Lactol Moiety: The lactol group is in equilibrium with the open-chain aldehyde-acid form, which presents multiple handles for chemical modification. For instance, the chiral alcohol can be transformed into other functional groups. As demonstrated in related chiral phthalides, the alcohol can be converted to the corresponding isobenzofuran (B1246724) thione using Lawesson's reagent, followed by desulfurization to yield the 1,3-dihydroisobenzofuran. acs.org Further exploration could involve reactions such as catalytic O-H insertion with carbenoids to form novel ethers or esters with high enantioselectivity. nih.gov

Cross-Coupling and Annulation Reactions: The bromine atom on the benzene (B151609) ring is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents. This could lead to the synthesis of novel isobenzofuran derivatives with potentially interesting biological or material properties. nih.gov Furthermore, the isobenzofuran core itself is a highly reactive diene, particularly in Diels-Alder reactions, which could be exploited for the construction of complex polycyclic aromatic systems. beilstein-journals.org The photoreactivity of the related isobenzofuran-1-thiones with alkenes to form spiro-thietanes, which then rearrange, suggests that photochemical transformations of this compound could also lead to novel molecular scaffolds. rsc.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The pharmaceutical industry is increasingly adopting automated synthesis and continuous flow chemistry to improve efficiency, safety, and reproducibility, while reducing costs. acs.orgrsc.org The synthesis of this compound is an excellent candidate for adaptation to these modern platforms.

Continuous Flow Synthesis: A multi-step synthesis of a pharmaceutical intermediate can be "telescoped" into a continuous flow process, where reagents are pumped through a series of reactors, with in-line purification steps. acs.org For the synthesis of our target compound, a flow process could start with 5-bromophthalide, which would be passed through a packed-bed reactor containing an immobilized reduction catalyst (either enzymatic or metallic). The output could then be subjected to in-line separation to yield the pure product. Such a system offers enhanced control over reaction parameters like temperature and residence time, leading to higher yields and purity. rsc.org The development of a continuous flow process for citalopram intermediates has been a subject of interest, highlighting the industrial relevance of this approach. chemistryworld.compatsnap.com

Automated Platforms for Library Synthesis: By integrating flow chemistry with robotic systems, it is possible to create automated platforms for the rapid synthesis of compound libraries. researchgate.net Starting from this compound, an automated system could perform a series of parallel cross-coupling reactions at the bromo-position, followed by further modifications of the lactol, to generate a diverse library of isobenzofuran derivatives for biological screening. nih.gov This would accelerate the discovery of new bioactive molecules based on this privileged scaffold.

Q & A

Basic: What synthetic strategies are effective for preparing 6-Bromo-1,3-dihydroisobenzofuran-1-ol with high purity?

Answer:
The synthesis typically involves halogenation of a dihydroisobenzofuran precursor. For example:

  • Step 1 : Bromination of 1,3-dihydroisobenzofuran using electrophilic brominating agents (e.g., NBS or Br₂ with Lewis acids) under controlled conditions to ensure regioselectivity at the 6-position.
  • Step 2 : Hydroxyl group introduction or protection/deprotection steps. A method analogous to BBr₃-mediated demethylation (as used in benzofuran derivatives) can generate the hydroxyl group from methoxy precursors .
  • Purity Optimization : Use polar aprotic solvents (e.g., DMSO) to enhance reaction rates and reduce side products. Final purification via column chromatography or recrystallization, with purity validation by HPLC (>97% purity threshold recommended) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Compare chemical shifts with analogous brominated benzofuran derivatives (e.g., δ ~5.2 ppm for dihydrofuran protons, δ ~100-110 ppm for aromatic carbons adjacent to Br) .
    • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~229.05 for C₈H₇BrO₂) and isotopic patterns consistent with bromine .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm, using C18 columns and acetonitrile/water mobile phases .

Advanced: How can researchers resolve contradictions in regioselectivity data during bromination?

Answer:
Contradictions often arise from competing electrophilic substitution pathways. Methodological solutions include:

  • Computational Modeling : Use density functional theory (DFT) to predict bromine’s preferential attack site based on frontier molecular orbital (FMO) analysis .
  • Kinetic Control : Optimize reaction temperature (e.g., -78°C to 0°C) and stoichiometry (limiting Br₂ equivalents) to favor the 6-bromo isomer over 4- or 5-substituted byproducts .
  • Isolation of Byproducts : Use preparative TLC or HPLC to isolate minor isomers and compare their NMR/IR spectra with the target compound .

Advanced: What strategies mitigate low yields in hydroxylation steps?

Answer:
Low yields may result from steric hindrance or over-oxidation. Mitigation approaches:

  • Protecting Groups : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) during bromination, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
  • Reductive Methods : Catalytic hydrogenation (Pd/C, H₂) or NaBH₄ reduction of ketone intermediates (e.g., 6-bromoisobenzofuran-1-one) to the alcohol .
  • Acid-Catalyzed Hydration : Use H₂SO₄ in THF/H₂O to directly hydrate olefinic intermediates, though side reactions require careful monitoring .

Advanced: How can researchers validate the compound’s role in bioactive molecule synthesis?

Answer:

  • Derivatization Studies : Couple this compound with pharmacophores (e.g., via Suzuki-Miyaura cross-coupling for biaryl systems) and test bioactivity .
  • Enzymatic Assays : Screen derivatives against target enzymes (e.g., kinases, cytochrome P450) to assess inhibitory activity. Use kinetic analysis (Km/Vmax) to quantify potency .
  • X-ray Crystallography : Co-crystallize the compound with biological targets (e.g., proteins) to determine binding modes and guide structure-activity relationship (SAR) studies .

Basic: What are the stability considerations for this compound under storage?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromine-aromatic system.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the dihydrofuran ring.
  • Long-Term Stability : Monitor via periodic HPLC analysis; degradation products often include debrominated or oxidized derivatives .

Advanced: How can computational chemistry aid in predicting reactivity?

Answer:

  • Reactivity Prediction : Use molecular docking (AutoDock Vina) and MD simulations to model interactions with nucleophiles or electrophiles.
  • Transition State Analysis : Identify energy barriers for bromination or hydroxylation steps using Gaussian or ORCA software .
  • Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. THF) with COSMO-RS to optimize reaction conditions .

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6-Bromo-1,3-dihydroisobenzofuran-1-ol
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6-Bromo-1,3-dihydroisobenzofuran-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.